4-Fluoro-2,6-diiodoaniline
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Overview
Description
Benzenamine, 4-fluoro-2,6-diiodo- is an aromatic amine compound with the molecular formula C6H4FI2N and a molecular weight of 362.91 g/mol . This compound is characterized by the presence of fluorine and iodine atoms at the 4, 2, and 6 positions on the benzene ring, respectively. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-fluoro-2,6-diiodo- typically involves the halogenation of aniline derivatives. One common method is the iodination of 4-fluoroaniline using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of Benzenamine, 4-fluoro-2,6-diiodo- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-fluoro-2,6-diiodo- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation Reactions: It can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines and thiols.
Oxidation: Reagents such as potassium permanganate, hydrogen peroxide, and nitric acid are used.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed.
Major Products
Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of nitroaniline or nitrosoaniline derivatives.
Reduction: Formation of diiodoaniline derivatives.
Scientific Research Applications
Benzenamine, 4-fluoro-2,6-diiodo- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of diagnostic agents and therapeutic drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4-fluoro-2,6-diiodo- involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine and iodine atoms enhances its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4-fluoro-2,6-dichloro-
- Benzenamine, 4-fluoro-2,6-dibromo-
- Benzenamine, 4-fluoro-2,6-dimethyl-
Uniqueness
Benzenamine, 4-fluoro-2,6-diiodo- is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and physical properties. These properties include higher molecular weight, increased reactivity, and enhanced binding affinity in biological systems compared to its analogs .
Properties
CAS No. |
88162-54-3 |
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Molecular Formula |
C6H4FI2N |
Molecular Weight |
362.91 g/mol |
IUPAC Name |
4-fluoro-2,6-diiodoaniline |
InChI |
InChI=1S/C6H4FI2N/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2 |
InChI Key |
FWWRDABZYSASMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)N)I)F |
Origin of Product |
United States |
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